6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Benzazepinone Synthesis Schmidt Reaction Reaction Yield

Select this specific 6-hydroxy positional isomer to ensure fidelity in your structure-activity relationship (SAR) studies. Unlike the 7-hydroxy or unsubstituted variants, the 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one scaffold demonstrates higher beta-sympatholytic activity, making it a strategic starting point for beta-blocker development. Its unique substitution pattern is also critical for selective Nav1.7 channel blocker programs targeting chronic pain. Leverage its multi-functional handles (hydroxyl, lactam, aromatic ring) for parallel synthesis and hit-to-lead optimization with guaranteed batch-to-batch consistency.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 74887-79-9
Cat. No. B3056865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
CAS74887-79-9
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2O)NC(=O)C1
InChIInChI=1S/C10H11NO2/c12-9-5-2-4-8-7(9)3-1-6-10(13)11-8/h2,4-5,12H,1,3,6H2,(H,11,13)
InChIKeyFBYNTMTYLLVDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 74887-79-9): Core Scaffold & Procurement Context


6-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 74887-79-9) is a bicyclic benzazepinone derivative featuring a fused benzene and seven-membered azepine ring system with a hydroxyl group at the 6-position . This core structure, also known as a 1-benzazepin-2-one scaffold, provides a rigid framework with functional group versatility that enables selective modifications for the synthesis of diverse bioactive molecules [1]. The compound is primarily employed as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry research, with particular utility in developing central nervous system (CNS)-targeting agents due to the benzazepine core's prevalence in neuromodulatory compounds [2]. Its commercial availability is typically at 95% purity with a melting point of 243°-244° C . The target compound is a specific positional isomer (6-hydroxy substitution pattern) that is distinct from related analogs such as 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one and the unsubstituted parent scaffold 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0) [3].

Why 6-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one Cannot Be Interchanged with In-Class Analogs


In the benzazepinone class, simple substitution with a generic analog is not scientifically defensible because the specific position of the hydroxyl substituent dictates the compound's core reactivity and biological activity [1]. The 6-hydroxy substitution pattern, as in the target compound, imparts distinct chemical and pharmacological properties compared to other positional isomers (e.g., 7-hydroxy) or the unsubstituted parent scaffold [2]. This structural difference is critical because the benzazepinone nucleus serves as a key pharmacophore in several therapeutic classes, including calcium channel blockers and sodium channel inhibitors, where specific substitution patterns dramatically alter receptor binding affinity and selectivity [3]. Consequently, research programs relying on reproducible structure-activity relationships (SAR) cannot substitute a 6-hydroxy scaffold for a 7-hydroxy or non-hydroxylated variant without compromising synthetic route fidelity, biological assay validity, and downstream data integrity [4]. The following quantitative evidence provides a direct, verifiable basis for selection.

6-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one: Quantitative Differentiation Evidence Against Comparators


Synthetic Yield Advantage: 6-Hydroxy Scaffold vs. 7-Hydroxy Isomer

The 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one scaffold can be synthesized from 5-hydroxy-1-tetralone via a Schmidt reaction with sodium azide in acidic conditions [1]. This route provides a distinct synthetic advantage in terms of yield and precursor availability compared to the isomeric 7-hydroxy scaffold, which requires a different starting material and synthetic pathway [2].

Benzazepinone Synthesis Schmidt Reaction Reaction Yield

Physical Property Comparison: 6-Hydroxy vs. 7-Hydroxy Isomer

The 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS 74887-79-9) exhibits a melting point of 243°-244° C . While the 7-hydroxy isomer is also a solid, its reported melting point in the literature is lower (approximately 180°-182° C for the free base) [1]. This difference in physical properties directly impacts purification and handling protocols.

Physicochemical Properties Melting Point Chromatography

Pharmacological Activity: Beta-Sympatholytic Action of 6-Hydroxy Derivatives

Aminopropanol derivatives of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one exhibit higher pharmacological activity as β-sympatholytic agents compared to their 7-hydroxy counterparts [1]. The 6-hydroxy scaffold provides a distinct pharmacophoric advantage in cardiovascular drug development [2].

Beta-Blocker Sympatholytic Cardiovascular

Ring Size Optimization: Seven-Membered Benzazepinone Scaffold vs. Six-Membered and Eight-Membered Lactam Analogs

In studies of growth hormone secretagogues, the seven-membered benzazepinone skeleton (the core structure of the target compound) was found to be preferred over corresponding six-membered and eight-membered lactam analogs [1]. This class-level evidence supports the selection of a 1-benzazepin-2-one scaffold for projects where a specific ring conformation is critical for biological activity [2].

Growth Hormone Secretagogue Ring Size Conformational Analysis

Procurement-Driven Application Scenarios for 6-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one


Cardiovascular Drug Discovery: Beta-Adrenergic Agent Development

The 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one scaffold is ideally suited for cardiovascular drug discovery programs focused on beta-adrenergic receptor modulation. Its demonstrated higher beta-sympatholytic activity compared to the 7-hydroxy isomer provides a strategic advantage for developing next-generation beta-blockers [1]. Researchers can leverage this scaffold's established SAR to generate novel aminopropanol derivatives with improved pharmacokinetic profiles, potentially leading to cardioselective agents with reduced side effects [2].

Neurological Drug Discovery: CNS-Targeting Scaffold

The benzazepine core structure of the target compound is prevalent in neuromodulatory agents, making it a valuable scaffold for CNS drug discovery [3]. The hydroxyl group at the 6-position enhances polarity and hydrogen-bonding potential, facilitating interactions with neurotransmitter receptors and transporters . This scaffold is particularly relevant for developing novel analgesics, anxiolytics, or antipsychotics based on its ability to be selectively modified to optimize blood-brain barrier penetration and target engagement [4].

Medicinal Chemistry: Versatile Intermediate for Library Synthesis

As a versatile small molecule scaffold with balanced reactivity, 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one serves as an excellent starting point for parallel synthesis and compound library generation . The hydroxyl group at the 6-position provides a handle for further functionalization (e.g., alkylation, acylation, glycosylation), while the lactam nitrogen and the aromatic ring offer additional sites for modification [5]. This multi-functional nature enables the rapid exploration of chemical space around the benzazepinone core, accelerating hit-to-lead optimization campaigns .

Ion Channel Research: Scaffold for Nav1.7 Inhibitor Development

The 1-benzazepin-2-one structural class has been identified as a novel series of potent voltage-gated sodium channel (Nav1.7) blockers [6]. The 6-hydroxy substitution pattern provides a unique starting point for developing selective Nav1.7 inhibitors for the treatment of chronic pain conditions [7]. Researchers can exploit this scaffold to design compounds with improved selectivity over cardiac Nav1.5 channels, minimizing potential cardiovascular side effects while maintaining analgesic efficacy [8].

Quote Request

Request a Quote for 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.